molecular formula C19H23BN2O4 B14790281 N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide

N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide

Cat. No.: B14790281
M. Wt: 354.2 g/mol
InChI Key: UQZUUMIXTQYJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide typically involves the coupling of a boronic ester with a pyridine derivative. One common method involves the use of bis(pinacolato)diboron, potassium acetate, and a palladium catalyst under inert conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide is unique due to its specific combination of a boronic ester group with a pyridine carboxamide structure. This combination allows for versatile applications in various fields, particularly in the synthesis of complex organic molecules and potential medicinal applications.

Properties

Molecular Formula

C19H23BN2O4

Molecular Weight

354.2 g/mol

IUPAC Name

N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)13-6-8-14(9-7-13)24-15-10-11-22-16(12-15)17(23)21-5/h6-12H,1-5H3,(H,21,23)

InChI Key

UQZUUMIXTQYJJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC(=NC=C3)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.